3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline
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Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is an organic compound with the molecular formula C12H14BrN3. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to a methyl group, which is further connected to an aniline moiety. It is a solid compound with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aniline derivative. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is not fully elucidated. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in biological pathways . The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
Uniqueness
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both bromo and dimethyl groups on the pyrazole ring can provide distinct steric and electronic properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-12(13)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORHERLOIPMJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)N)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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